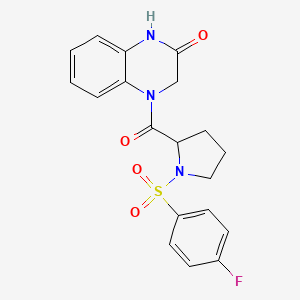

4-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c20-13-7-9-14(10-8-13)28(26,27)23-11-3-6-17(23)19(25)22-12-18(24)21-15-4-1-2-5-16(15)22/h1-2,4-5,7-10,17H,3,6,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEKDASYZVXHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C19H18FN3O4S

- Molecular Weight : 403.4 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group and the quinoxaline moiety are known to enhance binding affinity and specificity towards target proteins.

Antitumor Activity

Research has indicated that derivatives of quinoxaline exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related quinoxaline derivatives inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that related compounds exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with a quinoxaline derivative similar to the compound resulted in a significant reduction in cell viability. The study reported an IC50 value of approximately 15 µM, indicating potent anticancer activity . The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory potential of a related compound in a murine model of arthritis. The results showed a marked decrease in paw swelling and levels of inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound at doses of 10 mg/kg. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues .

Data Table: Biological Activities Summary

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds similar to 4-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit inhibitory activity against various kinases, which are critical in signaling pathways related to cancer and inflammation. For instance, pyrazole derivatives have been shown to inhibit kinases such as ROCK (Rho-associated protein kinase) and ASK1 (apoptosis signal-regulating kinase 1), which are involved in cancer progression and neurodegenerative diseases .

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways. The mechanism often involves modulation of kinase activity, leading to reduced tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may also be investigated for its effects on neurodegenerative diseases. Compounds that modulate kinase activity have shown promise in treating conditions such as Alzheimer's and Parkinson's disease by influencing neuronal survival pathways .

Anti-inflammatory Properties

The sulfonamide group present in the compound is associated with anti-inflammatory activity. Compounds with similar functionalities have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making this compound a candidate for further exploration in inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simpler starting materials. This approach not only enhances efficiency but also minimizes waste, aligning with green chemistry principles .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

a. 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

- Y81 (4-[(5-Phenylpyridin-3-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one): Structure: Shares the dihydroquinoxalinone core but replaces the pyrrolidine-sulfonyl group with a phenylpyridinyl carbonyl. Properties: Molecular formula C₂₀H₁₅N₃O₂, molecular weight 329.36 g/mol, and SMILES O=C(N1CC(Nc2c1cccc2)=O)c3cncc(c3)c4ccccc4 .

b. Intermediate 1-2 (4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one):

- Structure: Features a nitroso substituent on the dihydroquinoxalinone core, lacking the pyrrolidine-sulfonyl moiety.

- Synthesis : Prepared via nitroso functionalization, a pathway distinct from the sulfonylation and coupling steps likely used for the target compound .

Sulfonamide-Containing Analogs

a. 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline (13b) :

- Structure : Contains a 4-fluorophenylsulfonyl group but uses a piperidine ring (6-membered) instead of pyrrolidine (5-membered).

- Properties : Yield 60.2%, yellow solid, m/z 351.11 [M+H]⁺, and ¹H-NMR δ 7.81–7.77 (m, 2H) .

b. N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d):

Research Findings and Implications

- Synthetic Challenges: The target compound’s pyrrolidine-sulfonyl coupling step may require optimized conditions, similar to FeCl₃-catalyzed cyclizations (as in dihydropyrimidinone syntheses ).

- Bioactivity Predictions : The fluorophenylsulfonyl group in analogs like 13b and 6d correlates with enhanced binding to hydrophobic enzyme pockets, suggesting similar behavior in the target compound .

- Thermal Stability : Melting points of sulfonamide analogs (132–230°C) imply that the target compound may exhibit moderate thermal stability, suitable for oral formulations.

Q & A

Q. What are the key considerations for designing synthetic routes for 4-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one?

Synthetic strategies should prioritize regioselective sulfonation, fluorophenyl group coupling, and pyrrolidine-carbonyl integration. For example, multi-step protocols may involve:

- Sulfonation : Use of 4-fluorobenzenesulfonyl chloride under anhydrous conditions with a base (e.g., pyridine) to ensure efficient sulfonamide formation.

- Pyrrolidine-carbonyl coupling : Employ peptide coupling reagents (e.g., HATU or EDCI) for amide bond formation between the pyrrolidine and quinoxalinone core.

- Quinoxalinone ring closure : Cyclization via acid-catalyzed dehydration or thermal methods, as described for analogous dihydroquinoxalinones .

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (≥98%) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

A multi-technique approach is required:

- NMR spectroscopy : - and -NMR to verify fluorophenyl sulfonyl protons (δ ~7.5–8.0 ppm) and pyrrolidine carbons (δ ~50–60 ppm).

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve electron density maps and confirm stereochemistry .

- FT-IR : Identify sulfonyl (S=O stretching at ~1350–1150 cm) and carbonyl (C=O at ~1650–1750 cm) functional groups .

Q. What methodologies are recommended for assessing purity and stability?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

Q. What in vitro pharmacological screening approaches are suitable for this compound?

- Anticancer activity : MTT assays against NCI-60 cell lines, with IC determination and selectivity indices (e.g., normal fibroblast controls).

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- ADMET prediction : Employ SwissADME or ADMETLab to estimate permeability, metabolic liability (CYP450 isoforms), and toxicity (hERG inhibition) .

Q. What crystallographic techniques resolve electron density ambiguities in the sulfonyl-pyrrolidine moiety?

Q. How can metabolic pathways be elucidated to inform toxicity profiles?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Compare with in silico predictions (Meteor Nexus).

- Reactive intermediate detection : Trapping studies using glutathione or potassium cyanide to identify electrophilic metabolites .

Q. What experimental designs minimize bias in evaluating synergistic effects with other drugs?

- Combination index (CI) analysis : Use Chou-Talalay method with fixed-ratio drug combinations (e.g., 1:1, 1:2) in cancer cell lines.

- Factorial design : Apply split-plot ANOVA to assess main effects and interactions between dose, time, and secondary agents .

Q. How should contradictory data on compound stability under varying pH conditions be analyzed?

- Multivariate analysis : Perform PCA or PLS-DA on degradation data (pH 1–10) to identify critical factors (e.g., hydrolytic cleavage at pH < 3).

- Kinetic modeling : Fit degradation curves to zero-/first-order models using software like KinetDSL. Cross-validate with Arrhenius plots for temperature-dependent decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.